molecular formula C17H16N2O5 B5764721 ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate

ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate

Cat. No. B5764721
M. Wt: 328.32 g/mol
InChI Key: WIMDBSVCQUMCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzamides, which have been extensively studied for their biological properties.

Scientific Research Applications

Ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate has been studied for its potential applications in various fields such as medicine, pharmacology, and materials science. In medicine, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, it has been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In materials science, it has been investigated for its potential use in the development of organic electronic devices due to its electronic properties.

Mechanism of Action

The mechanism of action of ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. It has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of proteins involved in these processes. In addition, it has been demonstrated to penetrate cell membranes and accumulate in the cytoplasm and nucleus of cells.
Biochemical and Physiological Effects
Ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate has been shown to have biochemical and physiological effects on cancer cells. It inhibits the growth of cancer cells by inducing apoptosis and suppressing the expression of proteins involved in cell migration and invasion. It has also been shown to have a cytotoxic effect on cancer cells. In addition, it has been demonstrated to penetrate cell membranes and accumulate in the cytoplasm and nucleus of cells.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate in lab experiments include its ability to inhibit the growth of cancer cells, its ability to penetrate cell membranes, and its potential use as a drug delivery system. However, its limitations include the need for further studies to fully understand its mechanism of action and its potential side effects.

Future Directions

There are several future directions for the study of ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate. These include further investigations into its mechanism of action, its potential use as a drug delivery system, and its potential use in the development of organic electronic devices. In addition, further studies are needed to determine its potential side effects and to optimize its synthesis method to obtain a high yield of pure product.
Conclusion
In conclusion, ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate is a synthetic compound that has potential applications in various fields such as medicine, pharmacology, and materials science. Its ability to inhibit the growth of cancer cells, its ability to penetrate cell membranes, and its potential use as a drug delivery system make it a promising compound for further study. However, further investigations are needed to fully understand its mechanism of action and its potential side effects.

Synthesis Methods

The synthesis of ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate involves the reaction of 3-methyl-2-nitrobenzoic acid with ethyl chloroformate and then with 3-aminobenzoic acid. The reaction takes place in the presence of a base such as triethylamine. The final product is obtained after purification by column chromatography. The synthesis of this compound has been optimized to obtain a high yield of pure product.

properties

IUPAC Name

ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-3-24-17(21)12-7-5-8-13(10-12)18-16(20)14-9-4-6-11(2)15(14)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMDBSVCQUMCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate

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